Cas no 870822-88-1 (Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate)

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate structure
870822-88-1 structure
Nombre del producto:Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
Número CAS:870822-88-1
MF:C16H24N2O4
Megavatios:308.372764587402
MDL:MFCD13152281
CID:835722
PubChem ID:67482189

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
    • ethyl 4-[1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate
    • Hydrazinecarboxylic acid, 2-[1-[4-(ethoxycarbonyl)phenyl]ethyl]-, 1,1-dimethylethyl ester
    • Tert Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)Ethyl)hydrazine carboxylate
    • tert-butyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethyl]hydrazinecarboxylate
    • tert-butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinecarboxylate
    • tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazine-1-carboxylate
    • tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate
    • UMABWHANJGIRER-UHFFFAOYSA-N
    • tert-butyl2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
    • 3735AC
    • 1,1-Dimethylethyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethyl]hydrazinecarboxylate (ACI)
    • tert-Butyl N′-[1-[4-(ethoxycarbonyl)phenyl]ethyl]hydrazinecarboxylate
    • 870822-88-1
    • VJB82288
    • tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hvdrazinecarboxylate
    • DTXSID50737339
    • tert-butyl 2-{1-[4-(ethoxycarbonyl)-phenyl]ethyl}hydrazinecarboxylate
    • SCHEMBL2642779
    • DB-076829
    • CS-M0169
    • AKOS016002953
    • CS-14203
    • Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
    • MDL: MFCD13152281
    • Renchi: 1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)
    • Clave inchi: UMABWHANJGIRER-UHFFFAOYSA-N
    • Sonrisas: O=C(NNC(C)C1C=CC(C(OCC)=O)=CC=1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 308.17400
  • Masa isotópica única: 308.17360725g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 8
  • Complejidad: 371
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.8
  • Superficie del Polo topológico: 76.7

Propiedades experimentales

  • PSA: 76.66000
  • Logp: 3.73540

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate Información de Seguridad

  • Condiciones de almacenamiento:Sealed in dry,2-8°C

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate Datos Aduaneros

  • Código HS:2928000090
  • Datos Aduaneros:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D767497-250mg
TERT-BUTYL 2-(1-(4-(ETHOXYCARBONYL)PHENYL)ETHYL)HYDRAZINECARBOXYLATE
870822-88-1 97%
250mg
$255 2024-06-07
Chemenu
CM132808-250mg
tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazine-1-carboxylate
870822-88-1 95%
250mg
$230 2023-01-09
Aaron
AR008GB7-100mg
Tert-Butyl 2-(1-(4-(Ethoxycarbonyl)Phenyl)Ethyl)Hydrazinecarboxylate
870822-88-1 98%
100mg
$125.00 2025-02-10
Ambeed
A601830-100mg
tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazine-1-carboxylate
870822-88-1 97%
100mg
$141.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTW869-1g
ethyl 4-[1-({[(tert-butoxy)carbonyl]amino}amino)ethyl]benzoate
870822-88-1 95%
1g
¥3262.0 2024-04-16
Ambeed
A601830-1g
tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazine-1-carboxylate
870822-88-1 97%
1g
$471.0 2024-04-16
eNovation Chemicals LLC
D767497-1g
TERT-BUTYL 2-(1-(4-(ETHOXYCARBONYL)PHENYL)ETHYL)HYDRAZINECARBOXYLATE
870822-88-1 97%
1g
$475 2025-02-27
eNovation Chemicals LLC
D767497-250mg
TERT-BUTYL 2-(1-(4-(ETHOXYCARBONYL)PHENYL)ETHYL)HYDRAZINECARBOXYLATE
870822-88-1 97%
250mg
$255 2025-02-27
ChemScence
CS-M0169-250mg
tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
870822-88-1
250mg
$115.0 2022-04-26
Chemenu
CM132808-1g
tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazine-1-carboxylate
870822-88-1 95%
1g
$461 2023-01-09

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
Referencia
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referencia
Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2852-2863

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
2.1 Reagents: p-Toluenesulfonic acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referencia
Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2852-2863

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 3 h, 80 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
3.1 Reagents: p-Toluenesulfonic acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  3 h, rt
Referencia
A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1896-1908

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  3 h, rt
Referencia
A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1896-1908

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
2.1 Reagents: p-Toluenesulfonic acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  3 h, rt
Referencia
A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1896-1908

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  0 °C; 3 h, 80 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
3.1 Reagents: p-Toluenesulfonic acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referencia
Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2852-2863

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Toluene ;  overnight, 80 °C
2.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
Referencia
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate Raw materials

Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:870822-88-1)Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
A922947
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):212.0/424.0